![molecular formula C13H11ClO B11760659 4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chloromethyl group is attached to one of the phenyl rings, and a hydroxyl group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with paraformaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified by recrystallization using solvents like toluene .
Industrial Production Methods
Industrial production of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of novel solvent systems has been reported to improve the yield and purity of the product, achieving up to 99% purity .
Chemical Reactions Analysis
Types of Reactions
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl without the chloromethyl group.
Scientific Research Applications
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorescent whitening agents and other biphenyl derivatives
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar structure but with two chloromethyl groups.
4-Phenylbenzyl chloride: Similar structure with a single chloromethyl group on one phenyl ring.
4,4’-Dichlorobiphenyl: Similar structure with two chlorine atoms directly attached to the phenyl rings.
Uniqueness
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClO |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H,9H2 |
InChI Key |
KUGMGXDKJWZBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

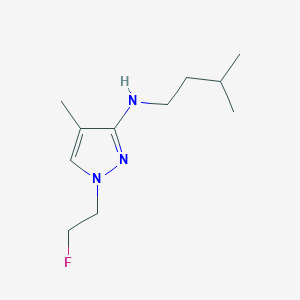
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
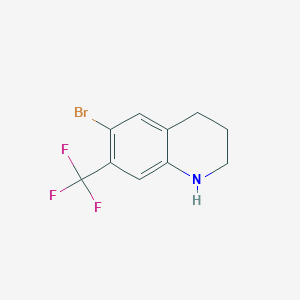
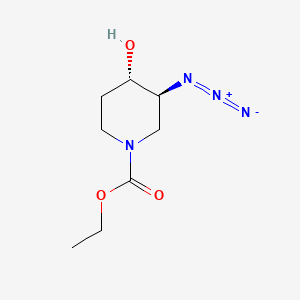

![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
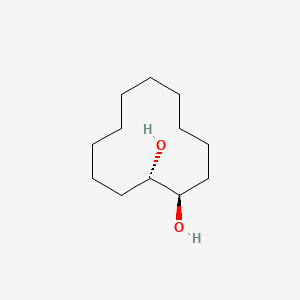
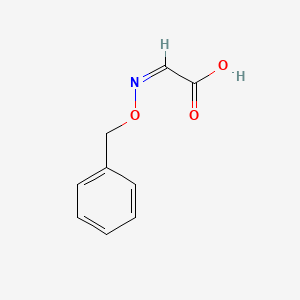
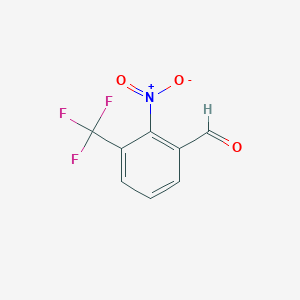
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
